4-Aminoisoxazole
Overview
Description
4-Aminoisoxazole is a chemical compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms. The presence of an amino group on the isoxazole ring significantly alters the chemical properties and reactivity of the molecule, making it a valuable building block in the synthesis of various polyfunctionalized heterocyclic compounds. These compounds have been studied for their potential biological activities and are used in modern drug discovery, including applications in combinatorial chemistry .
Synthesis Analysis
The synthesis of 4-alkyl-5-aminoisoxazoles has been achieved through the nucleophilic addition of lithiated alkyl nitriles to alpha-chlorooximes, yielding high yields and demonstrating the versatility of this approach by varying the nitrile and chloride oxime . Another method involves a base-promoted multigram synthesis from commercially available amino acids, utilizing a regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with alkynes/enamines, which are then used to prepare bioactive compounds and peptidomimetics . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the synthesis of 4-aminomethylidene isoxazolone derivatives .
Molecular Structure Analysis
Isoxazole derivatives, including 4-aminoisoxazoles, have a distinct molecular structure that allows for various chemical modifications. The presence of the amino group on the isoxazole ring provides a site for further functionalization and the formation of condensed heterocyclic systems, such as isoxazolopyridines, isoxazolopyrimidines, and isoxazolodiazepines, which are of interest due to their enhanced biological activities .
Chemical Reactions Analysis
4-Aminoisoxazoles undergo a variety of chemical reactions that are useful in synthetic chemistry. For instance, 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles can be prepared and then subjected to ring cleavage under basic conditions, leading to isomerization to their corresponding nitriles . Treatment of 4-hydroxyisoxazolo[5.4-d]pyrimidines with phosphorous oxychloride yields 4-chloro analogues, which can react with ammonia and amines to produce 4-amino and 4-substituted amino derivatives . Furthermore, a [2 + 2] cycloaddition/retro-electrocyclization/decarboxylation reaction sequence has been developed to access 4-aminopyridines from methylideneisoxazolones and ynamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoisoxazoles are influenced by the substituents on the isoxazole ring. These compounds are generally stable but can exhibit reactivity towards bases, leading to ring cleavage and isomerization . The amino group on the isoxazole ring enhances the molecule's reactivity, making it a convenient functional group for further chemical transformations and the synthesis of more complex molecules . The synthesis and study of these compounds are driven by their potential applications in drug discovery and the development of new materials with desirable properties.
Scientific Research Applications
Chemistry and Synthesis
- Aminoisoxazoles in Heterocyclic Synthesis : Aminoisoxazoles (AI) play a significant role in the synthesis of condensed heterocyclic systems such as isoxazolopyridines, isoxazolopyrimidines, and isoxazolodiazepines. These AI-based condensed systems exhibit a range of biological activities including cytostatic, antibacterial, and anticonvulsant activities (Kislyi, Danilova, & Semenov, 2007).
- Synthesis Methods : Various methods have been developed for the synthesis of 4-alkyl-5-aminoisoxazoles, which are significant in the creation of diverse chemical compounds (Bourbeau & Rider, 2006).
Biological and Medicinal Applications
- Cytotoxic Properties Against Cancer : Certain 5-aminoisoxazole derivatives exhibit cytotoxic properties against various cancer cell lines, making them potential candidates for anticancer drugs (Altug et al., 2014).
- Antibacterial Activity : Some 5-amino-4-nitroisoxazole-3-carboxilic acid derivatives have demonstrated moderate antibacterial activity, highlighting their potential in antibacterial drug development (Sadovnikov et al., 2020).
- Potential in Cancer Therapy : 4-Amino substituted resorcino-isoxazole SST0116CL1, a heat shock protein 90 inhibitor, has shown promising antitumor effects in various solid and hematological tumors, indicating its potential as a new clinical candidate for cancer therapy (Vesci et al., 2014).
Environmental Applications
- Biodegradation Studies : Research involving bacteria from different origins showed that they could degrade compounds related to 4-aminoisoxazole, suggesting potential applications in bioremediation (Mulla et al., 2018).
Future Directions
Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes .
properties
IUPAC Name |
1,2-oxazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCYZCBJCQXUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549977 | |
Record name | 1,2-Oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoxazole | |
CAS RN |
108511-97-3 | |
Record name | 1,2-Oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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